6-(Tert-butyl)picolinaldehyde
Description
6-(Tert-butyl)picolinaldehyde is a pyridine derivative featuring a tert-butyl group at the 6-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. This compound is notable for its steric bulk due to the tert-butyl substituent, which influences its chemical reactivity and physical properties. It is frequently utilized in coordination chemistry and as a precursor in synthesizing ligands or complex organic frameworks. For instance, highlights its use in synthesizing 6,6'-(1,4-phenylene)bis(4-(tert-butyl)picolinaldehyde), a bis-aldehyde compound formed via palladium-catalyzed coupling reactions .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-tert-butylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 |
InChI Key |
WEOQORGOLMAVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Picolinaldehyde Derivatives
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., dimethylamino at 4-position) enhance electron density on the pyridine ring, influencing binding affinity in biological systems. For example, 4-(dimethylamino)picolinaldehyde exhibits stronger SIRT2 inhibition (IC₅₀ = 1.3 µM) than its diethylamino counterpart (IC₅₀ = 17.2 µM), highlighting the role of substituent size and polarity .
Physicochemical Properties
- Solubility: The tert-butyl group enhances lipophilicity, likely reducing water solubility compared to polar derivatives like 6-(hydroxymethyl)picolinaldehyde. This property influences solvent selection in syntheses (e.g., methanol for 6-(benzyloxy)picolinaldehyde in ) .
- Thermal Stability : Steric bulk from tert-butyl groups may improve thermal stability, advantageous in high-temperature reactions (e.g., palladium-catalyzed couplings at 100°C in ) .
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